molecular formula C9H10ClNO2 B2762621 Methyl 2-amino-5-chloro-3-methylbenzoate CAS No. 79101-83-0

Methyl 2-amino-5-chloro-3-methylbenzoate

Cat. No. B2762621
Key on ui cas rn: 79101-83-0
M. Wt: 199.63
InChI Key: BOYQWVQNPIZDPU-UHFFFAOYSA-N
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Patent
US07528260B2

Procedure details

To a suspension of 2-amino-5-chloro-3-methylbenzoic acid (i.e. the product of Step A) (92.8 g, 500 mmol) in acetonitrile (500 mL) at 0-5° C. was added 1,4-diaza-bicyclo[5.4.0]undec-7-ene (DBU, 90 mL, 92 g, 600 mmol), and then dimethyl sulfate (57 mL, 76 g, 600 mmol) was added dropwise at 0-5° C. After stirring 3 h at this temperature, additional DBU (15 mL) and dimethyl sulfate (10 mL) were added. After stirring another 3 h at this temperature, more additional DBU (15 mL) and dimethyl sulfate (10 mL) were added. After stirring another 2 h at this temperature, concentrated hydrochloric acid (60 mL, 720 mmol) was added dropwise at 0-10° C. The resulting suspension was stirred for 30 minutes at 0-5° C., then filtered, and the solids were washed with ice-cold 2:1 water-acetonitrile (3×100 mL), and dried under nitrogen. The crude product was suspended in methanol (250 mL), water (1000 mL) was added, and the mixture was stirred at room temperature for 1 h. Then the solids were filtered, washed with 4:1 water-methanol (100 mL), then with water (3×100 mL), and dried under nitrogen to afford the title compound as a low-melting white solid, 87.6 g (87.8% yield). HPLC of the solid product showed 99.7 area % of the title ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
1,4-diaza-bicyclo[5.4.0]undec-7-ene
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Name
DBU
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
DBU
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six
Yield
87.8%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N12CCCC=C1CCNC[CH2:14]2.S(OC)(OC)(=O)=O.Cl>C(#N)C>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
1,4-diaza-bicyclo[5.4.0]undec-7-ene
Quantity
90 mL
Type
reactant
Smiles
N12CCNCCC2=CCCC1
Step Three
Name
Quantity
57 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
DBU
Quantity
15 mL
Type
reactant
Smiles
N12CCNCCC2=CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
DBU
Quantity
15 mL
Type
reactant
Smiles
N12CCNCCC2=CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 30 minutes at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was added dropwise at 0-10° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with ice-cold 2:1 water-acetonitrile (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under nitrogen
ADDITION
Type
ADDITION
Details
water (1000 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Then the solids were filtered
WASH
Type
WASH
Details
washed with 4:1 water-methanol (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (3×100 mL), and dried under nitrogen

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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